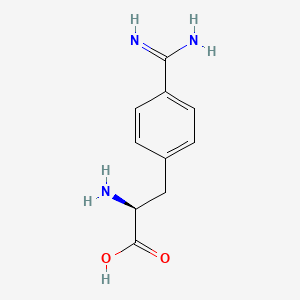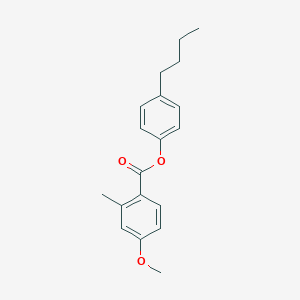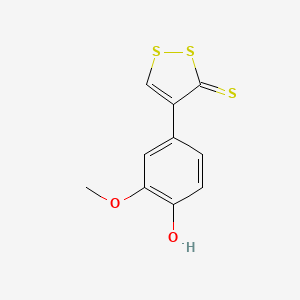
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a dithiole-thione ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving oxidative damage.
Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.
作用機序
The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione exerts its effects involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from damage. It may also modulate signaling pathways involved in inflammation and cell survival.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Another compound with a hydroxy-methoxyphenyl group, used in various chemical applications.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other hydroxy-methoxyphenyl compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
52755-19-8 |
|---|---|
分子式 |
C10H8O2S3 |
分子量 |
256.4 g/mol |
IUPAC名 |
4-(4-hydroxy-3-methoxyphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8O2S3/c1-12-9-4-6(2-3-8(9)11)7-5-14-15-10(7)13/h2-5,11H,1H3 |
InChIキー |
FHIQVPMVHJFPJO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CSSC2=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


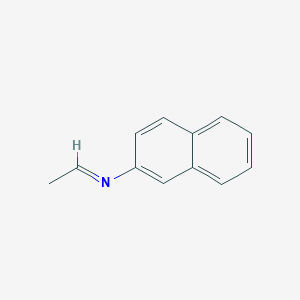
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
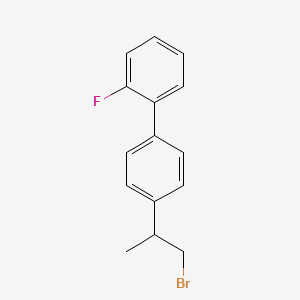
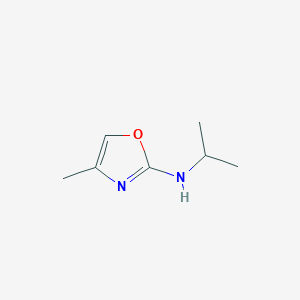
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
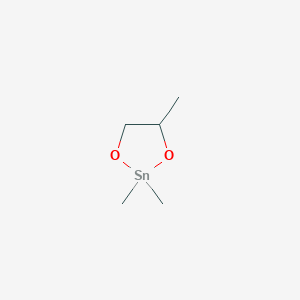
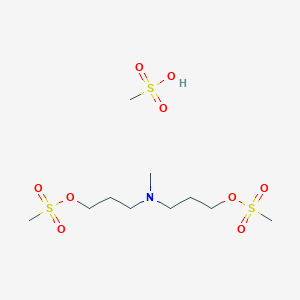
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

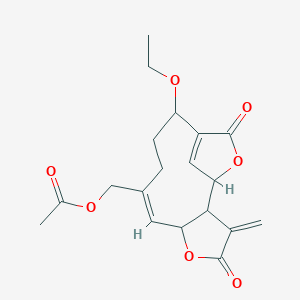
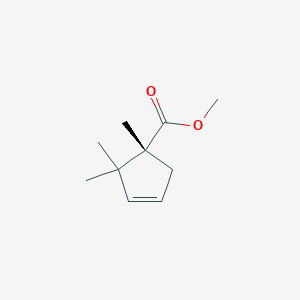
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
